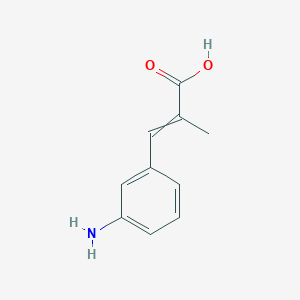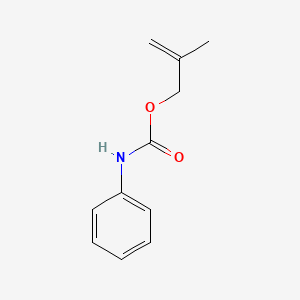![molecular formula C27H25N5O6S B12011474 (2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12011474.png)
(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid” is a complex organic compound with a unique structure.
- It contains a 1,2,4-triazole ring, a sulfanyl group, and an acetylhydrazine moiety.
- The compound’s systematic name is quite lengthy, so let’s refer to it as “Compound X” for simplicity.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through multi-step synthetic routes. One approach involves the cyclization of appropriate precursors.
Reaction Conditions: For example, Fang et al.
Industrial Production: Industrial-scale production methods for Compound X may involve modifications of these synthetic routes, optimization, and scalability.
Chemical Reactions Analysis
Reactivity: Compound X likely undergoes various reactions due to its functional groups (e.g., triazole, sulfanyl, and acetylhydrazine).
Common Reagents: Reactions may involve nucleophilic substitutions, oxidative cleavage, and cyclizations.
Major Products: Depending on reaction conditions, Compound X can yield derivatives with different substituents.
Scientific Research Applications
Pharmaceuticals: Imidazole derivatives (similar to Compound X) have applications in drug discovery.
Agrochemicals: Imidazoles are used in fungicides and pesticides.
Functional Materials: Research explores their use in dyes for solar cells and other optical applications .
Catalysis: Imidazoles serve as ligands in catalytic processes .
Mechanism of Action
- Compound X’s mechanism likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Compound X’s unique structure sets it apart from other compounds.
Similar Compounds: While I don’t have a direct list, related compounds include imidazoles, triazoles, and other heterocycles .
Properties
Molecular Formula |
C27H25N5O6S |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C27H25N5O6S/c1-36-21-11-7-18(8-12-21)26-30-31-27(32(26)20-9-13-22(37-2)14-10-20)39-17-24(33)29-28-15-19-5-3-4-6-23(19)38-16-25(34)35/h3-15H,16-17H2,1-2H3,(H,29,33)(H,34,35)/b28-15+ |
InChI Key |
JYVPVJOEONRWDQ-RWPZCVJISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12011420.png)

![N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011439.png)
![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011455.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)

![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)

